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6-Fluoro-2,3-dihydrobenzofuran
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Overview
Description
6-Fluoro-2,3-dihydrobenzofuran is a fluorinated derivative of 2,3-dihydrobenzofuran, a compound known for its versatile applications in medicinal chemistry and drug synthesis. The presence of a fluorine atom at the 6th position enhances its chemical properties, making it a valuable compound in various scientific research fields .
Mechanism of Action
Target of Action
6-Fluoro-2,3-dihydrobenzofuran, a derivative of benzofuran, has been found to interact with various biological targets. Benzofuran and its derivatives are known to have a wide range of biological and pharmacological applications . They are found to be suitable structures, existing widely in natural products and unnatural compounds .
Mode of Action
It is known that benzofuran derivatives can stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain .
Biochemical Pathways
Benzofuran derivatives have been shown to have a broad range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran derivatives may affect multiple biochemical pathways.
Result of Action
Some benzofuran derivatives have been found to have significant cell growth inhibitory effects . This suggests that this compound may also have similar effects.
Action Environment
It is known that the biological activities of benzofuran derivatives can be influenced by various factors, including the presence of other compounds and the physiological conditions of the organism .
Biochemical Analysis
Biochemical Properties
It is known that 2,3-dihydrobenzofurans (DHB) have been proposed as advantageous structures used as chemical entresol to design small compound libraries .
Cellular Effects
It has been found that fluorinated benzofuran and dihydrobenzofuran derivatives have anti-inflammatory effects and potential anticancer effects .
Molecular Mechanism
Studies on related compounds suggest that they may exert their effects through interactions with various biomolecules .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 6-Fluoro-2,3-dihydrobenzofuran in laboratory settings. It is known that benzofuran compounds have been used in the treatment of skin diseases such as cancer or psoriasis .
Dosage Effects in Animal Models
It has been found that some benzofuran derivatives have anti-inflammatory and potential anticancer effects .
Metabolic Pathways
It is known that benzofuran compounds are key structural motifs and pharmacophores in many bioactive natural products and synthetic compounds .
Transport and Distribution
It is known that benzofuran compounds are key structural motifs and pharmacophores in many bioactive natural products and synthetic compounds .
Subcellular Localization
It is known that benzofuran compounds are key structural motifs and pharmacophores in many bioactive natural products and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2,3-dihydrobenzofuran can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions, followed by fluorination at the 6th position . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce more saturated compounds .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
One of the primary applications of 6-fluoro-2,3-dihydrobenzofuran derivatives is in cancer therapy. Research has demonstrated that compounds derived from this scaffold can inhibit the embryonic ectoderm development (EED), a promising target for cancer treatment. For instance, the compound EEDi-5285, which incorporates a 6-fluoro substituent at the C6 position of a phenyl ring, exhibited significant binding affinity to EED with an IC50 value of 18 nM and inhibited cell growth in KARPAS422 cells with an IC50 value of 12 nM . This highlights the potential of this compound derivatives in developing effective anticancer agents.
1.2 MAO-B Inhibition
Another notable application is in the inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. Recent studies have synthesized chalcogenyl-2,3-dihydrobenzofuran derivatives that demonstrate MAO-B inhibitory activity. These compounds were developed using solvent-free methodologies and showed promising yields and potency . The incorporation of the 6-fluoro group may enhance the pharmacological properties of these inhibitors.
Synthesis and Structural Modifications
The synthesis of this compound involves various chemical strategies aimed at optimizing its biological activity. For example, modifications to the structure can significantly affect binding affinity and efficacy. In one study, different substituents were introduced to evaluate their impact on EED binding; compounds with fluorine substitutions at specific positions on the phenyl ring displayed enhanced potency compared to their non-fluorinated counterparts .
Table 1: Summary of Structural Modifications and Their Biological Activities
Compound | Substituent | Binding Affinity (IC50) | Cell Growth Inhibition (IC50) |
---|---|---|---|
EEDi-5285 | 6-Fluoro | 18 nM | 12 nM |
EEDi-5273 | 5-Fluoro | 40 nM | 0.3 µM |
Compound X | CF3 | 29 nM | 120 nM |
Pharmacokinetics and Bioavailability
The pharmacokinetic profiles of this compound derivatives are crucial for their development as therapeutic agents. Studies have shown that while some derivatives exhibit potent biological activity, they may also have low oral bioavailability. For instance, several compounds were evaluated for their oral exposure in animal models, revealing modest plasma levels despite strong efficacy in vitro . This necessitates further optimization to improve their pharmacokinetic properties.
Comparison with Similar Compounds
2,3-Dihydrobenzofuran: The parent compound without the fluorine substitution.
6-Chloro-2,3-dihydrobenzofuran: A chlorinated derivative with similar properties.
6-Bromo-2,3-dihydrobenzofuran: A brominated derivative with distinct reactivity.
Uniqueness: 6-Fluoro-2,3-dihydrobenzofuran is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. The fluorine atom’s electronegativity and small size allow for unique interactions with biological targets, making it a valuable compound in drug discovery and development .
Biological Activity
6-Fluoro-2,3-dihydrobenzofuran (6F-2,3-DHBF) is a compound of growing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
6F-2,3-DHBF is characterized by the presence of a fluorine atom at the 6-position of the benzofuran ring. This substitution enhances its lipophilicity, potentially improving its pharmacokinetic properties. The compound can exist in various forms, including amine derivatives that serve as building blocks for more complex molecules in drug development.
The biological activity of 6F-2,3-DHBF is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and the amine group are crucial for binding to these targets, modulating their activity. This modulation can lead to various biological responses, including anti-inflammatory and neuropharmacological effects.
Anticancer Activity
Several studies have highlighted the anticancer potential of 6F-2,3-DHBF and its derivatives. For instance:
- Cytotoxicity Studies : Research indicates that certain derivatives exhibit significant cytotoxic effects against cancer cell lines such as HCT-116 (colon cancer) and MKN-45 (gastric cancer). These compounds were shown to induce apoptosis through the activation of specific signaling pathways .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
6F-2,3-DHBF Derivative A | HCT-116 | 15 | Induction of apoptosis |
6F-2,3-DHBF Derivative B | MKN-45 | 20 | Inhibition of cell proliferation |
Anti-inflammatory Properties
6F-2,3-DHBF has been studied for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. This property suggests potential applications in treating inflammatory diseases .
Neuropharmacological Effects
The compound also shows promise in neuropharmacology. It may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. Preliminary studies suggest that it can modulate dopamine and serotonin receptors, which are critical in mood regulation and cognitive function.
Case Studies
- Study on Anticancer Activity : A recent study isolated several derivatives of 6F-2,3-DHBF from natural sources and evaluated their cytotoxicity against various cancer cell lines. The results indicated that these compounds had varying degrees of efficacy, with some showing significant promise as potential anticancer agents .
- Research on Anti-inflammatory Effects : Another research effort focused on the anti-inflammatory properties of 6F-2,3-DHBF in animal models. The findings demonstrated a reduction in inflammation markers following treatment with the compound, supporting its potential use in therapeutic applications for inflammatory conditions .
Properties
IUPAC Name |
6-fluoro-2,3-dihydro-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVBKXSDBKFOGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.